
1-Iodopropane-1,1,2,2-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodopropane-1,1,2,2-d4 is a deuterated derivative of 1-Iodopropane, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Métodos De Preparación
1-Iodopropane-1,1,2,2-d4 can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 1-propanol-1,1,2,2-d4 with iodine and red phosphorus. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrially, the compound can be produced by the halogenation of deuterated propane using iodine in the presence of a catalyst. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Iodopropane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can produce 1-propanol-1,1,2,2-d4.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene-1,1,2,2-d4.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to form alkanes.
Aplicaciones Científicas De Investigación
1-Iodopropane-1,1,2,2-d4 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It serves as a precursor in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystal displays and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Iodopropane-1,1,2,2-d4 involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo nucleophilic substitution and elimination reactions efficiently. The deuterium atoms provide stability and can be used to study reaction mechanisms and kinetics.
Comparación Con Compuestos Similares
1-Iodopropane-1,1,2,2-d4 can be compared with other similar compounds such as:
1-Iodopropane: The non-deuterated version, which has similar reactivity but lacks the isotopic labeling properties.
1-Bromopropane-1,1,2,2-d4: Another deuterated halogenated compound, which has different reactivity due to the presence of bromine instead of iodine.
1-Chloropropane-1,1,2,2-d4: Similar to this compound but with chlorine, which affects its reactivity and applications.
This compound stands out due to its unique combination of isotopic labeling and the reactivity of the iodine atom, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C3H7I |
|---|---|
Peso molecular |
174.02 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-1-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 |
Clave InChI |
PVWOIHVRPOBWPI-RRVWJQJTSA-N |
SMILES isomérico |
[2H]C([2H])(C)C([2H])([2H])I |
SMILES canónico |
CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


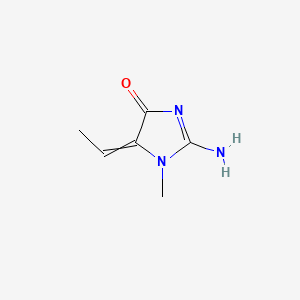
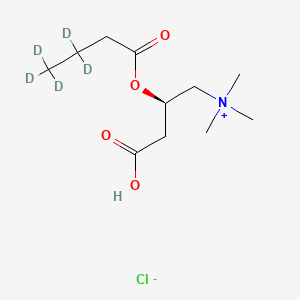
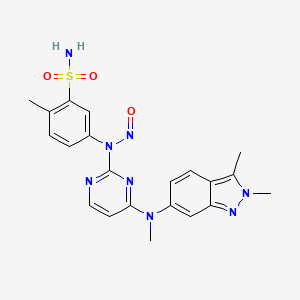
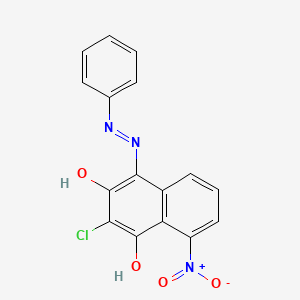
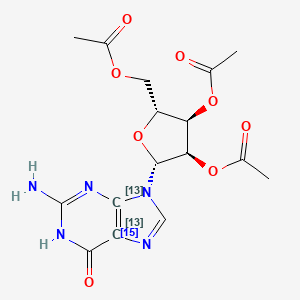
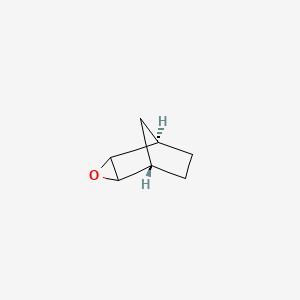
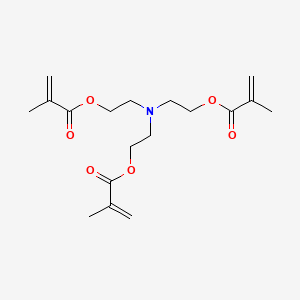
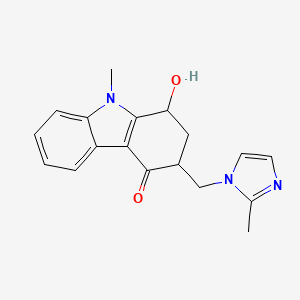
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
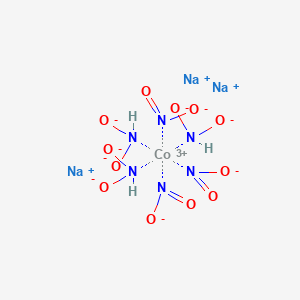
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
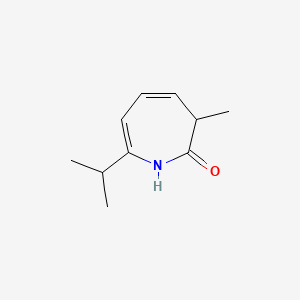
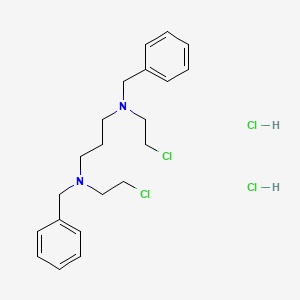
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
